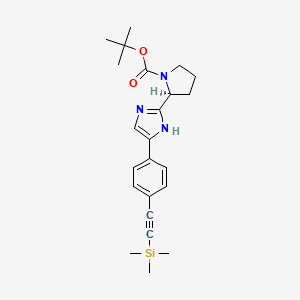

(S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

This compound (CAS: 1228968-40-8) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a 1H-imidazole ring, and a 4-((trimethylsilyl)ethynyl)phenyl substituent. The (S)-configuration at the pyrrolidine stereocenter ensures enantioselectivity in synthetic applications. The trimethylsilyl (TMS)-protected alkyne moiety enhances stability while enabling desilylation for subsequent alkyne-azide cycloaddition (click chemistry) or coupling reactions . Its primary applications include medicinal chemistry (as a building block for kinase inhibitors) and materials science (as a precursor for metal-organic frameworks). Safety guidelines emphasize avoiding heat and ignition sources (P210) and proper handling to prevent skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

tert-butyl (2S)-2-[5-[4-(2-trimethylsilylethynyl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2Si/c1-23(2,3)28-22(27)26-14-7-8-20(26)21-24-16-19(25-21)18-11-9-17(10-12-18)13-15-29(4,5)6/h9-12,16,20H,7-8,14H2,1-6H3,(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQOVIBGNCRUGH-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, commonly referred to as MYF-03–69, has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This compound acts as a covalent inhibitor of the TEAD transcription factor, which is part of the Hippo signaling pathway, a critical regulator of cell growth and proliferation.

- CAS Number : 1228968-41-9

- Molecular Formula : C20H23N3O2Si

- Molecular Weight : 337.42 g/mol

MYF-03–69 functions primarily by disrupting the association between YAP (Yes-associated protein) and TEAD, a process crucial for the transcriptional regulation of various genes involved in cell proliferation and survival. The compound forms a covalent bond with specific cysteine residues in TEAD, inhibiting its palmitoylation and subsequent activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, which has been observed in various cancer cell lines.

Inhibition of TEAD Function

Research indicates that MYF-03–69 effectively inhibits TEAD palmitoylation across multiple paralogs (TEAD1–4) with similar IC50 values at submicromolar concentrations. This suggests a high degree of conservation in the palmitate binding pockets among these proteins, highlighting the potential for MYF-03–69 to serve as a broad-spectrum TEAD inhibitor .

Cell Cycle Effects

In studies involving NCI-H226 and MSTO-211H cells, treatment with MYF-03–69 resulted in significant cell cycle arrest at the G1 phase. This effect aligns with findings from genetic knockdowns of YAP, reinforcing the compound's role in modulating YAP/TEAD signaling pathways .

Vulnerability in Cancer Cell Lines

A comprehensive screening using the PRISM assay identified specific cancer cell lines that exhibit heightened sensitivity to MYF-03–69. Correlation analyses revealed that certain lineages are particularly dependent on YAP/TEAD signaling for survival, indicating the potential for targeted therapies utilizing this compound .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The target compound is compared to three analogs with distinct substituents at the phenyl ring (Table 1):

Table 1: Structural and Functional Comparison

| Substituent Group | Molecular Weight | Key Functional Attributes |

|---|---|---|

| 4-((Trimethylsilyl)ethynyl)phenyl | Not reported* | TMS-protected alkyne for click chemistry |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl | 439.36 | Boron ester for Suzuki-Miyaura coupling |

| 4-Bromophenyl | ~435.3 (inferred) | Bromine for cross-coupling (e.g., Ullmann) |

| 5-Iodo-1H-imidazol-2-yl | 363.198 | Iodine for nucleophilic substitution |

Table 2: Hazard Profiles

*The bromophenyl analog’s hazards are inferred from structurally related compounds .

Additional Structural Analogs ()**

Compounds such as 5{87}-5{90} in feature benzylamino or phenylalanyl substituents. These are structurally distinct but highlight the versatility of the imidazole-pyrrolidine scaffold in peptide mimicry or enzyme inhibition. However, their applications diverge significantly from the target compound’s focus on coupling reactions .

Q & A

Q. What synthetic strategies are effective for introducing the trimethylsilylethynyl group into aromatic systems?

The trimethylsilylethynyl group is typically introduced via palladium-catalyzed cross-coupling reactions. A common approach involves Sonogashira coupling between a terminal alkyne (e.g., trimethylsilylacetylene) and an aryl halide under inert conditions. Key steps include:

- Use of Pd(PPh₃)₄ and CuI as catalysts with Et₃N as a base .

- Purification via silica gel chromatography with gradients (e.g., hexane/EtOAc) .

- Monitoring reaction progress by LC-MS to ensure complete consumption of starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the pyrrolidine backbone, imidazole protons, and trimethylsilyl group (δ ~0.25 ppm for Si(CH₃)₃) .

- HRMS : For precise molecular weight verification .

- IR Spectroscopy : To identify carbonyl (C=O, ~1740 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .

Q. What protective group strategies are suitable for the pyrrolidine nitrogen during synthesis?

The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal with acids (e.g., TFA). For example:

- Boc protection is introduced early in multi-step syntheses to prevent unwanted side reactions at the pyrrolidine nitrogen .

- Deprotection is monitored by TLC or LC-MS to confirm complete removal .

Q. How is the imidazole ring constructed in this compound?

The imidazole ring can be formed via cyclocondensation of α-diketones with aldehydes and ammonia derivatives. For example:

- Reacting a substituted phenylglyoxal with an amidine precursor under microwave irradiation or reflux conditions .

- Purification via recrystallization or flash chromatography to isolate the imidazole product .

Advanced Research Questions

Q. How can coupling efficiency of the ethynyl group in palladium-catalyzed reactions be optimized?

Key parameters include:

- Catalyst loading : 0.1–0.3 equiv. Pd(PPh₃)₄ and 0.1–0.2 equiv. CuI .

- Solvent : DMF or THF under Argon to prevent alkyne oxidation .

- Temperature : 70–80°C for 12–18 hours to ensure complete conversion .

- Base : Et₃N or DIPEA to neutralize HCl byproducts .

Q. How to resolve conflicting NMR data between experimental and computational predictions?

Discrepancies may arise from solvent effects, dynamic exchange, or impurities. Mitigation strategies include:

- Repeating NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Performing 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

- Cross-validating with DFT calculations using software like Gaussian .

Q. What methods are effective for analyzing the stability of the trimethylsilyl ethynyl moiety?

Stability studies should assess:

- pH sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC .

- Thermal stability : Use TGA or DSC to determine decomposition temperatures .

- Light sensitivity : Conduct photostability tests under UV/visible light .

Q. How to investigate this compound's potential as a kinase inhibitor?

- Molecular docking : Use software like AutoDock to predict binding affinity to kinase ATP pockets .

- In vitro assays : Measure IC₅₀ values against purified kinases (e.g., EGFR, Src) using fluorescence-based assays .

- Structure-activity relationship (SAR) : Modify the imidazole or pyrrolidine moieties and compare inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.